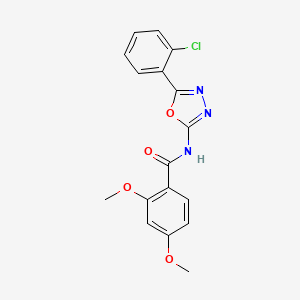

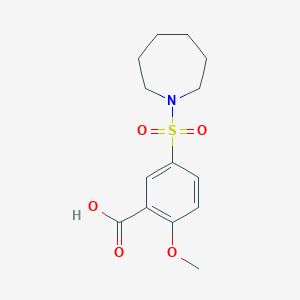

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethoxybenzamide" is a derivative of the 1,3,4-oxadiazole class, which is known for its diverse pharmacological activities. The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. This core structure has been incorporated into various compounds that exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of aromatic organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are further reacted with appropriate bromoacetamides in the presence of a solvent like N,N-dimethyl formamide (DMF) and a base such as sodium hydride (NaH) to yield the target compounds . The synthesis route is confirmed by spectroscopic methods such as (1)H-NMR, IR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which imparts rigidity to the molecule and influences its binding to biological targets. The substitution pattern on the oxadiazole ring and the benzamide moiety plays a crucial role in determining the compound's biological activity and molecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents on the aromatic rings. These compounds can undergo various chemical reactions, including N-alkylation, acylation, and sulfonation, which can modify their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents and the overall molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion .

Relevant Case Studies

The synthesized 1,3,4-oxadiazole derivatives have been evaluated for various biological activities. For instance, some compounds in this class have been found to be active against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), which are relevant in the context of neurodegenerative diseases and inflammation . Additionally, certain derivatives have shown promising antibacterial activity against both gram-negative and gram-positive bacteria and moderate inhibition of α-chymotrypsin enzyme, which is significant for developing new antibacterial agents . Furthermore, some novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives have exhibited good anti-inflammatory activities with less toxicity, highlighting the therapeutic potential of the 1,3,4-oxadiazole scaffold .

Scientific Research Applications

Synthesis and Biological Activities

Oxadiazole derivatives have been synthesized and evaluated for various biological activities. These activities include antimicrobial properties against a range of bacteria and fungi, as well as toxicity towards brine shrimp, which serves as a preliminary indicator of cytotoxic potential (Machado et al., 2005). Additionally, these compounds have been studied for their antioxidant activity, showing significant free-radical scavenging ability in assays, indicating their potential use as antioxidant agents (Shakir et al., 2014).

Antimicrobial and Anti-proliferative Effects

The antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole N-Mannich bases have been investigated, with some derivatives showing broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. The anti-proliferative activity was evaluated against various cancer cell lines, with certain compounds displaying optimum activity (Al-Wahaibi et al., 2021).

Anticancer Evaluation

A series of substituted benzamides have been designed and synthesized, evaluated for anticancer activity against several cancer cell lines. These studies show moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Mechanism of Action

Target of Action

The compound N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide is a derivative of the oxadiazole nucleus . Oxadiazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities . .

Mode of Action

The mode of action of oxadiazole derivatives is generally attributed to their interaction with various biological targets. For instance, some oxadiazole derivatives have been found to inhibit the growth factors, enzymes, and kinases, contributing to their antiproliferative effects . .

Biochemical Pathways

Oxadiazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities . For instance, some oxadiazole derivatives have been found to inhibit enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, which contribute to cancer cell proliferation . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4/c1-23-10-7-8-12(14(9-10)24-2)15(22)19-17-21-20-16(25-17)11-5-3-4-6-13(11)18/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBBSSPGXZVVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)

![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)

![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)

![N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide](/img/structure/B3009423.png)

![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)

![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)